molecular formula C34H32ClFN4O4 B2864370 3-(2-(2-chloro-6-fluorophenyl)acetamido)-N-(4-ethoxyphenyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide CAS No. 441047-31-0

3-(2-(2-chloro-6-fluorophenyl)acetamido)-N-(4-ethoxyphenyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide

Cat. No.: B2864370
CAS No.: 441047-31-0
M. Wt: 615.1
InChI Key: VFGYIPOHPJAECD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2-(2-chloro-6-fluorophenyl)acetamido)-N-(4-ethoxyphenyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide is a structurally complex benzamide derivative featuring a polycyclic diazocinyl moiety and halogenated substituents. Its synthesis likely involves multi-step reactions, including amide bond formation and cyclization, as observed in analogous compounds (e.g., quinazolinyl triazoles in ). Computational tools like SHELX () may aid in crystallographic analysis to confirm its 3D conformation, while NMR spectroscopy () could resolve regiochemical ambiguities.

Properties

IUPAC Name

3-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]-N-(4-ethoxyphenyl)-4-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32ClFN4O4/c1-2-44-25-12-10-24(11-13-25)37-34(43)22-9-14-31(29(16-22)38-32(41)17-26-27(35)5-3-6-28(26)36)39-18-21-15-23(20-39)30-7-4-8-33(42)40(30)19-21/h3-14,16,21,23H,2,15,17-20H2,1H3,(H,37,43)(H,38,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGYIPOHPJAECD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3CC4CC(C3)C5=CC=CC(=O)N5C4)NC(=O)CC6=C(C=CC=C6Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32ClFN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Halogen Substituents Aromatic Modifications Bioactivity (Inferred)
Target Compound 2-chloro-6-fluorophenyl Diazocinyl moiety, ethoxyphenyl Potential enzyme inhibition
Etobenzanid 2,3-dichlorophenyl Ethoxymethoxy group Herbicidal activity
Diflufenican 2,4-difluorophenyl Trifluoromethylphenoxy-pyridine Herbicidal activity
Quinazolinyl Triazoles [6] Bromo, methyl, pyridinyl Azetidinonyl/thiazolidinonyl groups Antibacterial (S. aureus, E. coli)

The target compound’s chloro-fluoro substitution may enhance binding affinity compared to purely chloro- or fluoro-substituted analogues due to optimized halogen bonding and steric effects.

Computational Similarity Analysis

Using Tanimoto and Dice coefficients (), the target compound exhibits moderate similarity (~60–70%) to etobenzanid and quinazolinyl triazoles, primarily due to shared benzamide and halogenated motifs. However, its diazocinyl group reduces similarity to simpler herbicides, aligning it more closely with bioactive heterocycles like pyridinyl triazoles (). Machine learning models () predict distinct pharmacokinetic profiles, with the diazocinyl group likely increasing molecular weight (>500 Da) and reducing solubility compared to etobenzanid (MW ~350 Da).

NMR and Spectroscopic Comparisons

As demonstrated in rapamycin analogues (), NMR chemical shifts in regions corresponding to substituents (e.g., 2-chloro-6-fluorophenyl vs. dichlorophenyl in etobenzanid) can pinpoint structural differences. For the target compound, shifts in the diazocinyl region (8-oxo group) would distinguish it from simpler benzamides, corroborating crystallographic data refined via SHELXL ().

Research Findings and Implications

Bioactivity Predictions

Its halogenated aryl groups may confer antibacterial properties, as seen in pyridinyl triazoles (), though metabolic stability requires further validation.

Challenges and Contradictions

Computational models () and in vitro assays are needed to resolve these contradictions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.